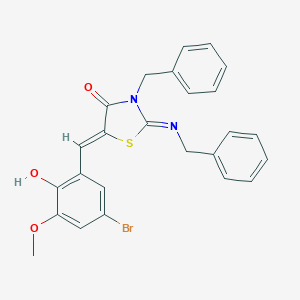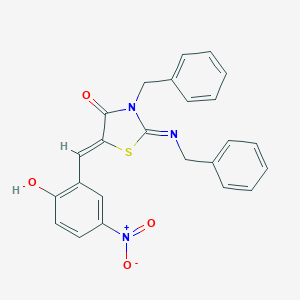![molecular formula C31H26N2O3S B302495 7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302495.png)
7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is a synthetic compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives, which have been shown to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been shown to possess a wide range of biochemical and physiological effects. It has been demonstrated to possess antioxidant, anti-inflammatory, and analgesic properties. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of various microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one in lab experiments include its high potency and specificity for certain biological targets. However, the limitations of using this compound include its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one. These include the investigation of its potential use as a therapeutic agent for various diseases, the development of more efficient synthesis methods, and the exploration of its interactions with different biological targets. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2,5-dimethoxybenzaldehyde and cinnamaldehyde in the presence of a catalyst such as acetic anhydride. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been studied extensively for its potential therapeutic applications. It has been shown to possess anticancer, antifungal, and antimicrobial activities. In addition, this compound has been investigated for its potential use as a fluorescent probe for protein binding studies.
Propiedades
Nombre del producto |
7-(2,5-dimethoxyphenyl)-10-(3-phenyl-2-propenylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one |
|---|---|
Fórmula molecular |
C31H26N2O3S |
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
(14Z)-11-(2,5-dimethoxyphenyl)-14-[(E)-3-phenylprop-2-enylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one |
InChI |
InChI=1S/C31H26N2O3S/c1-35-22-16-18-26(36-2)25(19-22)29-24-17-15-21-12-6-7-13-23(21)28(24)32-31-33(29)30(34)27(37-31)14-8-11-20-9-4-3-5-10-20/h3-14,16,18-19,29H,15,17H2,1-2H3/b11-8+,27-14- |
Clave InChI |
ULQFDTUREDUVLP-CRWDBNRQSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)/C(=C/C=C/C6=CC=CC=C6)/S5 |
SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)C(=CC=CC6=CC=CC=C6)S5 |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)C(=CC=CC6=CC=CC=C6)S5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(3-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B302412.png)
![N-(5-amino-1H-tetraazol-1-yl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}amine](/img/structure/B302414.png)
![ethyl 5-(4-fluorophenyl)-2-[(1-{4-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302420.png)
![ethyl 5-(4-fluorophenyl)-2-[(5-{5-nitro-2-methoxyphenyl}-2-furyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302421.png)
![ethyl 5-(4-fluorophenyl)-2-[(5-{3-nitro-4-methylphenyl}-2-furyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302422.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[2-(2-propynyloxy)-1-naphthyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302423.png)
![3-Benzyl-2-(benzylimino)-5-[(5-bromo-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B302426.png)


![5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302429.png)
![4-[Bis(6-hydroxy-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile](/img/structure/B302430.png)
![4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile](/img/structure/B302431.png)
![methyl 4-{[({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B302433.png)
![N-{3-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide](/img/structure/B302436.png)